![molecular formula C17H25FN2O2 B3342042 1-Boc-4-(4-fluorobenzyl)homopiperazine CAS No. 1190967-30-6](/img/structure/B3342042.png)
1-Boc-4-(4-fluorobenzyl)homopiperazine
Overview
Description
1-Boc-4-(4-fluorobenzyl)homopiperazine is a chemical compound with the molecular formula C17H25FN2O2 . It is used in the synthesis of potent anticoagulants . It is also used to produce 4-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester by reaction with 11-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline .
Synthesis Analysis
The synthesis of 1-Boc-4-(4-fluorobenzyl)homopiperazine involves the reaction of 1-Boc-homopiperazine with 4-fluorobenzyl bromide . The reaction is typically carried out in an organic solvent under inert atmosphere.Molecular Structure Analysis
The molecular structure of 1-Boc-4-(4-fluorobenzyl)homopiperazine consists of a homopiperazine ring, which is a seven-membered ring with two nitrogen atoms, attached to a 4-fluorobenzyl group through a carbon-nitrogen bond . The Boc (tert-butoxycarbonyl) group is attached to one of the nitrogen atoms of the homopiperazine ring .Chemical Reactions Analysis
1-Boc-4-(4-fluorobenzyl)homopiperazine can undergo various chemical reactions due to the presence of the reactive Boc group and the aromatic fluorobenzyl group . For instance, it can react with acids to remove the Boc group, yielding the free homopiperazine .Physical And Chemical Properties Analysis
1-Boc-4-(4-fluorobenzyl)homopiperazine has a molecular weight of 308.39 . It is not miscible or difficult to mix in water . The boiling point and density are predicted to be 383.3±37.0 °C and 1.117±0.06 g/cm3, respectively .Safety and Hazards
1-Boc-4-(4-fluorobenzyl)homopiperazine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-9-19(11-12-20)13-14-5-7-15(18)8-6-14/h5-8H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGXKBHAYFOJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-fluorobenzyl)homopiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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